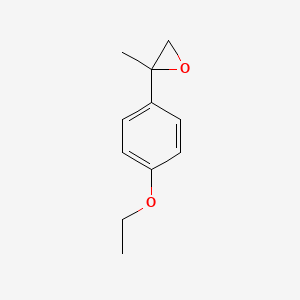

2-(4-Ethoxyphenyl)-2-methyloxirane

Description

2-(4-Ethoxyphenyl)-2-methyloxirane is an epoxide derivative characterized by a methyl-substituted oxirane ring attached to a 4-ethoxyphenyl group. This structure confers unique reactivity due to the strained oxirane ring and the electron-donating ethoxy substituent, which influences its electronic and steric properties.

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-2-methyloxirane |

InChI |

InChI=1S/C11H14O2/c1-3-12-10-6-4-9(5-7-10)11(2)8-13-11/h4-7H,3,8H2,1-2H3 |

InChI Key |

PRGCMNZMYZVPND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(CO2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 4-ethoxyphenylacetone with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2-methyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or ketones.

Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed to open the epoxide ring.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2-methyloxirane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds and generate diverse products.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table compares key structural analogs, focusing on substituent variations and their implications:

Key Observations :

- Stereochemical Effects : Analogous epoxides (e.g., (S)-2-((R)-fluoro(phenyl)methyl)oxirane in ) highlight the importance of stereochemistry in biochemical interactions, though specific data for the target compound are lacking.

- Thermodynamic Stability : Methoxy-substituted epoxides (e.g., 2-(4-methoxyphenyl)-2-methyloxirane) exhibit lower steric hindrance, enabling faster ring-opening reactions compared to bulkier ethoxy derivatives .

Biological Activity

2-(4-Ethoxyphenyl)-2-methyloxirane, also known as ethyl 4-ethoxyphenylglycidate, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of epoxides, which are known for their reactive properties and ability to interact with various biological systems. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its epoxide group, which can undergo nucleophilic attack by cellular nucleophiles such as glutathione. This interaction can lead to the formation of covalent bonds with proteins and nucleic acids, potentially altering their function and leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that compounds with epoxide functionalities can exhibit cytotoxic effects on cancer cells. The mechanism often involves the induction of apoptosis through DNA damage or disruption of cellular signaling pathways.

- A specific study on structurally related compounds demonstrated selective cytotoxicity in hypoxic environments typical of solid tumors, suggesting a potential therapeutic application in oncology .

-

Anti-inflammatory Properties :

- Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

- In vitro studies have indicated that such compounds can modulate immune responses, potentially offering therapeutic benefits in inflammatory diseases.

-

Neuroprotective Effects :

- Preliminary research suggests that epoxide-containing compounds may possess neuroprotective properties, potentially due to their ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress in neuronal cells.

Toxicological Profile

The safety profile of this compound is essential for its application in pharmacology. Toxicological assessments indicate varying degrees of toxicity depending on the exposure route and dosage:

- Acute Toxicity : Studies have shown that high doses can lead to adverse effects such as respiratory distress and skin irritation .

- Chronic Exposure : Long-term exposure studies are necessary to determine the no-observed-adverse-effect level (NOAEL) and potential carcinogenic risks associated with this compound.

Case Studies

Several case studies have documented the effects of similar compounds:

- A study involving a structurally related epoxide demonstrated significant cytotoxicity against various cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold.

- Another case highlighted the skin sensitization potential of related compounds, emphasizing the need for careful handling and risk assessment in occupational settings .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other epoxide compounds:

| Compound | Anticancer Activity | Anti-inflammatory Effects | Neuroprotective Effects | Toxicity Level |

|---|---|---|---|---|

| This compound | Moderate | Yes | Potentially | Moderate |

| Similar Epoxide A | High | Yes | Yes | Low |

| Similar Epoxide B | Moderate | No | Yes | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.